molecular formula C17H27NO2 B8745393 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ol

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ol

Cat. No. B8745393
M. Wt: 277.4 g/mol
InChI Key: APUFHRLDCFVHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ol is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ol

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidin-4-ol

InChI

InChI=1S/C17H27NO2/c1-13(14-9-7-6-8-10-14)20-18-16(2,3)11-15(19)12-17(18,4)5/h6-10,13,15,19H,11-12H2,1-5H3

InChI Key

APUFHRLDCFVHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)ON2C(CC(CC2(C)C)O)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 17.23 g (0.10 mol) of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine and 106.17 g (1.0 mol) of ethylbenzene under a nitrogen atmosphere is heated at 133° C. for 26 hours. The volatiles are removed in vacuo and the residue is triturated with diethyl ether. The precipitate of 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine is collected by filtration to give 12.57 g of an off-white solid.
Quantity
17.23 g
Type
reactant
Reaction Step One
Quantity
106.17 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

70% Aqueous tert-butyl hydroperoxide (74.8 grams, 609 mmol) is added over 30 minutes to a mixture of 35.0 grams (203 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine, 2.0 grams of molybdenum trioxide and 200 ml of ethylbenzene which is heated to 120° C. The reaction mixture is maintained at reflux throughout the addition and water is collected in a Dean-Stark trap. The red mixture is heated at reflux for three hours after the addition is complete in order to discharge the red color of the N-oxyl compound. Solids are removed by filtration and the filtrate is concentrated at reduced pressure to obtain a yellow oil. Purification of the oil by flash chromatography (silica gel; 4:1 hexane:ethylacetate) affords 30.0 grams (53% yield) of the title compound as a white solid melting at 95-97° C.
Quantity
74.8 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.